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molecular formula C17H13Cl2NO4S B8563489 1H-Indole-1-acetic acid, 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- CAS No. 646514-37-6

1H-Indole-1-acetic acid, 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-

Cat. No. B8563489
M. Wt: 398.3 g/mol
InChI Key: ZZDMFZHPXFLHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723373B2

Procedure details

The title compound was prepared by the method of example 2 part (d) using the product from part (c).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]2[C:19]3[C:14](=[CH:15][CH:16]=[C:17](C)[CH:18]=3)[N:13]([CH2:21][C:22]([OH:24])=[O:23])[C:12]=2[CH3:25])(=[O:10])=[O:9])=[CH:4][CH:3]=1.C(OC(=O)CN1C2C(=CC(C)=CC=2)C(S(C2C=CC([Cl:50])=CC=2)(=O)=O)=C1C)C>>[Cl:50][C:16]1[CH:15]=[C:14]2[C:19]([C:11]([S:8]([C:5]3[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=3)(=[O:10])=[O:9])=[C:12]([CH3:25])[N:13]2[CH2:21][C:22]([OH:24])=[O:23])=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C1=C(N(C2=CC=C(C=C12)C)CC(=O)O)C
Step Two
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN1C(=C(C2=CC(=CC=C12)C)S(=O)(=O)C1=CC=C(C=C1)Cl)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=C(N(C2=C1)CC(=O)O)C)S(=O)(=O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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